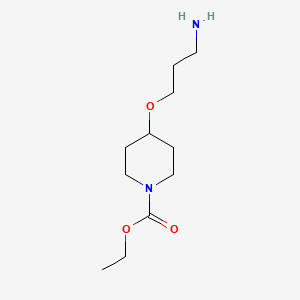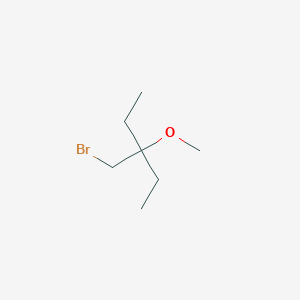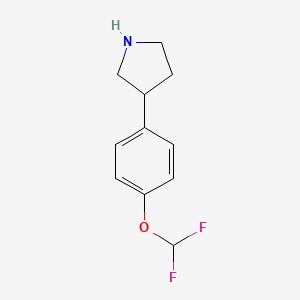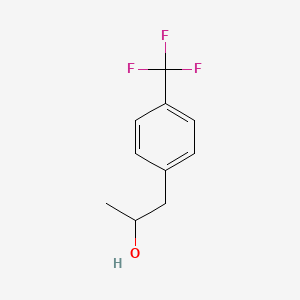
3-Amino-2-benzylpropane-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-benzylpropane-1-thiol hydrochloride: is an organic compound with the molecular formula C10H16ClNS It is a derivative of thiol and amine, characterized by the presence of both an amino group and a thiol group attached to a benzyl-substituted propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-benzylpropane-1-thiol hydrochloride typically involves the following steps:
Starting Materials: Benzyl chloride, thiourea, and ammonia.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-benzylpropane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines or thiols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Studied for its interactions with biological thiols and amines.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Used in drug development for its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of sensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-Amino-2-benzylpropane-1-thiol hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification. The amino group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Amino-1-propanethiol hydrochloride: Lacks the benzyl group, resulting in different chemical properties and applications.
2-Amino-3-mercaptopropanoic acid: Contains a carboxyl group instead of a benzyl group, leading to different reactivity and biological activity.
Cysteamine hydrochloride: Similar thiol and amino groups but with a simpler structure, used in different therapeutic applications.
Uniqueness: 3-Amino-2-benzylpropane-1-thiol hydrochloride is unique due to the presence of both a benzyl group and a thiol group, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions with biological molecules, making it valuable in scientific research and industrial applications.
Properties
Molecular Formula |
C10H16ClNS |
|---|---|
Molecular Weight |
217.76 g/mol |
IUPAC Name |
2-(aminomethyl)-3-phenylpropane-1-thiol;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-7-10(8-12)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8,11H2;1H |
InChI Key |
XIUNOMGKPHRGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CS.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





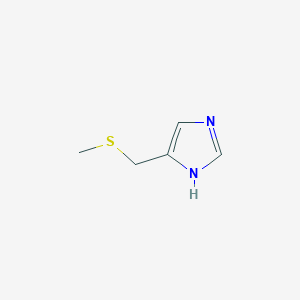
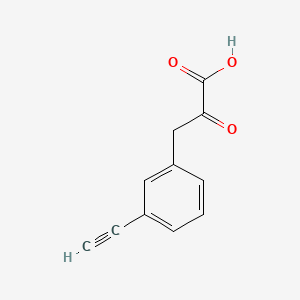
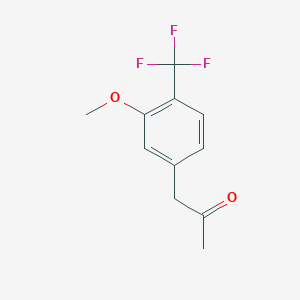
![3,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-aminehydrochloride](/img/structure/B13597306.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13597313.png)
